![molecular formula C23H22 B14275991 7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene CAS No. 138054-67-8](/img/structure/B14275991.png)
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Bis(4-methylphenyl)bicyclo[421]nona-2,4,7-triene is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene typically involves the [6π + 2π] cycloaddition reaction. One common method includes the reaction of hexyn-1 and 4-pentynenitrile with 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate (Co(acac)2), 1,2-bis(diphenylphosphino)ethane (dppe), zinc (Zn), and zinc iodide (ZnI2) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8-Diphenylbicyclo[4.2.1]nona-2,4,7-triene
- Si- and N-containing bicyclo[4.2.1]nona-2,4,7-triene derivatives
Uniqueness
7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propiedades
Número CAS |
138054-67-8 |
|---|---|
Fórmula molecular |
C23H22 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
7,8-bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C23H22/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(15-20)23(22)19-13-9-17(2)10-14-19/h3-14,20-21H,15H2,1-2H3 |
Clave InChI |
QNPCHSGWGJTGIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3CC2C=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
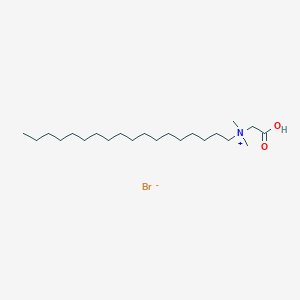
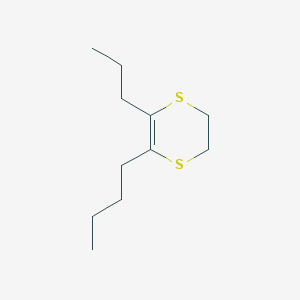


![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
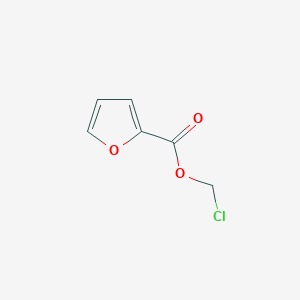
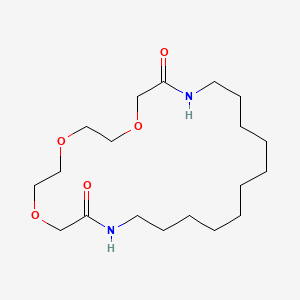

![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
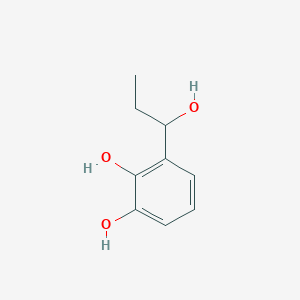
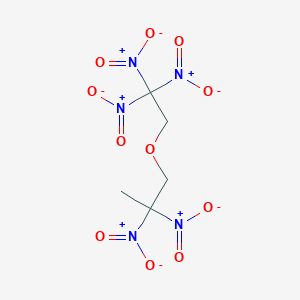
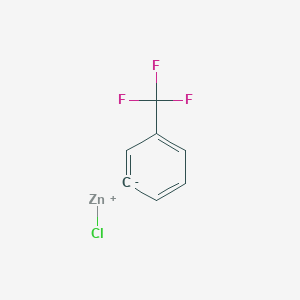
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
